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4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine

DNA polymerase beta enzyme inhibition SAR

4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine (CAS 403792-95-0) is a heterocyclic small molecule (C10H13N5, MW 203.24 g/mol) comprising a 2-aminopyrimidine ring linked at the 4-position to a 1-methyl-2-ethyl-1H-imidazol-5-yl substituent. This compound belongs to the broader imidazolyl-pyrimidin-2-amine family, a privileged scaffold in kinase inhibitor drug discovery.

Molecular Formula C10H13N5
Molecular Weight 203.24 g/mol
Cat. No. B13097752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine
Molecular FormulaC10H13N5
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCC1=NC=C(N1C)C2=NC(=NC=C2)N
InChIInChI=1S/C10H13N5/c1-3-9-13-6-8(15(9)2)7-4-5-12-10(11)14-7/h4-6H,3H2,1-2H3,(H2,11,12,14)
InChIKeyZXVIBHPNBKNBPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine: Core Scaffold Identity and Physicochemical Baseline for Procurement


4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine (CAS 403792-95-0) is a heterocyclic small molecule (C10H13N5, MW 203.24 g/mol) comprising a 2-aminopyrimidine ring linked at the 4-position to a 1-methyl-2-ethyl-1H-imidazol-5-yl substituent . This compound belongs to the broader imidazolyl-pyrimidin-2-amine family, a privileged scaffold in kinase inhibitor drug discovery [1]. The 2-aminopyrimidine moiety serves as a classical ATP hinge-binding motif, while the imidazole ring provides vectors for additional binding interactions within kinase active sites [2]. Computed physicochemical properties include a hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, two rotatable bonds, and a topological polar surface area consistent with moderate cell permeability, positioning it as a fragment-like or early lead-like starting point .

Why 4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine Cannot Be Replaced by Generic Imidazolyl-Pyrimidine Analogs


Within the imidazolyl-pyrimidin-2-amine class, even subtle changes to the imidazole C2 and N1 substituents can profoundly alter kinase binding selectivity and potency. The specific 2-ethyl, 1-methyl substitution pattern on the imidazole ring generates a unique steric and electronic environment that is not replicated by regioisomers (e.g., 1-ethyl-2-methyl), unsubstituted variants, or analogs bearing bulkier substituents at these positions . Literature SAR studies on imidazole pyrimidine amide CDK inhibitors demonstrate that the C2 substituent on the imidazole ring directly affects the lipophilicity balance, which in turn governs CYP450 inhibition liability, hERG channel safety margins, and oral bioavailability—parameters that cannot be predicted or substituted by gross scaffold similarity alone [1]. Furthermore, 2-aminopyrimidine-based kinase inhibitors are known to exhibit poor kinome-wide selectivity as a class; the precise imidazole substitution pattern is a critical determinant of off-target kinase engagement and must be controlled for reproducible target engagement data [2].

Quantitative Differentiation Evidence for 4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine Relative to In-Class Analogs


DNA Polymerase Beta Inhibitory Activity: Quantitative Cross-Study Comparison with Structurally Related 2-Aminopyrimidine Analogs

In a biochemical panel profiling 2-aminopyrimidine derivatives against multiple DNA polymerases, 4-(2-ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine inhibited rat DNA polymerase beta (pol β) with an IC50 of 11.5 μM (11,500 nM) using a poly(dA)/oligo(dT)18 template-primer assay [1]. In contrast, a closely related analog bearing a 4-(1-ethyl-2-methyl-1H-imidazol-5-yl) substitution pattern elicited a significantly weaker IC50 of >50 μM against the same target under comparable assay conditions, indicating that the relative position of the ethyl and methyl groups on the imidazole ring modulates pol β engagement [2]. Additional profiling data show the target compound displayed IC50 values of 10.2 μM against human DNA polymerase lambda and >100 μM against mouse IMP dehydrogenase 2, revealing a broader selectivity fingerprint [3].

DNA polymerase beta enzyme inhibition SAR

Kinase Hinge-Binding Competition: Class-Level Selectivity Inference from Imidazolyl-Pyrimidine CDK2 Inhibitor SAR

Within the imidazole pyrimidine amide series developed as cyclin-dependent kinase inhibitors, the 2-aminopyrimidine core engages the kinase hinge region via canonical donor–acceptor hydrogen bonds. Lead optimization studies demonstrated that the amide substituent at the pyrimidine 2-position—the position occupied by the free amine in the target compound—directly controls CDK2 potency, with IC50 values ranging from >1,000 nM (unsubstituted amine) to 2 nM (optimized amide) [1]. The target compound, bearing a free 2-amino group, is therefore positioned as a fragment-like starting point within this SAR landscape, retaining the minimal hinge-binding pharmacophore while lacking the potency- and selectivity-enhancing amide extension [2]. This differentiates it from more advanced CDK2 inhibitors such as AZD-5597 (CDK1/2 IC50 = 2 nM) and AZD-5438 (CDK2 IC50 = 6 nM), which incorporate elaborated substituents at the pyrimidine 2-position [3].

CDK2 kinase inhibition hinge-binding motif

p38 MAP Kinase Inhibition: Cross-Class Comparison with Pyridinyl-Imidazole Inhibitors SB 220025 and SB 203580

The 2-aminopyrimidine scaffold in the target compound provides a distinct hinge-binding geometry compared to the pyridinyl-imidazole series exemplified by SB 220025 (p38α IC50 = 60 nM) and SB 203580 (p38α IC50 = 300–500 nM) . In imidazopyrimidine p38 inhibitor development, the pyrimidine ring replaces the pyridine of the classical pyridinyl-imidazoles, altering the hinge hydrogen-bonding pattern from a single N–H···N interaction to a bidentate 2-aminopyrimidine motif [1]. This structural difference is meaningful: the 2-aminopyrimidine hinge binder has been shown to confer reduced cross-reactivity against certain off-target kinases compared to the pyridinyl-imidazole motif in head-to-head selectivity panels, though quantitative selectivity data for the specific 2-ethyl-1-methyl analog remain unreported [2].

p38 MAP kinase anti-inflammatory cytokine inhibition

Recommended Application Scenarios for 4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine Based on Evidence-Confirmed Characteristics


Fragment-Based Kinase Inhibitor Design Using the 2-Aminopyrimidine Hinge-Binding Core

As established in Section 3, the target compound constitutes a minimal kinase hinge-binding pharmacophore via its 2-aminopyrimidine moiety. It is well-suited as a fragment starting point for structure-based drug design campaigns targeting CDK2, p38α, or related CMGC-family kinases, where subsequent chemical elaboration at the pyrimidine 2-position can increase potency from a class-inferred baseline of >1 μM toward the low-nanomolar range [1]. The unadorned 2-amino group offers a synthetic handle amenable to amide coupling, reductive amination, or SNAr diversification that is not available in methyl-substituted or fully elaborated analogs [2].

DNA Polymerase Beta Selectivity Profiling Panels

The confirmed moderate inhibitory activity against rat DNA polymerase beta (IC50 = 11.5 μM) and human DNA polymerase lambda (IC50 = 10.2 μM), combined with negligible activity against mouse IMP dehydrogenase 2 (IC50 > 100 μM), supports the compound's use as a reference ligand in DNA polymerase selectivity panels [3]. The >4.3-fold potency differential versus its regioisomeric analog provides a quantitative benchmark for structure–activity relationship studies aimed at optimizing polymerase over dehydrogenase selectivity.

Kinase Inhibitor Selectivity Benchmarking and Intellectual Property Scaffold-Hopping

The 2-aminopyrimidine hinge-binding motif differentiates the compound from the pyridinyl-imidazole p38 inhibitor class (SB 220025, SB 203580), which dominates the literature. Researchers pursuing novel intellectual property in the anti-inflammatory kinase space can employ this compound as a structurally distinct starting scaffold, with the 2-ethyl-1-methyl imidazole substitution providing additional patent differentiation from prior-art imidazolyl-pyrimidines [4].

Computational Chemistry and Docking Model Validation

With a molecular weight of 203.24 Da, only 2 rotatable bonds, and experimentally determined multi-target activity data (BindingDB), this compound is an ideal test ligand for validating ATP-competitive docking protocols against kinase and DNA polymerase crystal structures. Its compact, fragment-like architecture minimizes conformational sampling errors and enables rigorous benchmarking of scoring functions against the quantitative IC50 data available in the BindingDB repository [5].

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